2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring, a 1,2,4-triazole ring, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the acetamide group would likely have a significant impact on its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out . The thiophene and 1,2,4-triazole rings, in particular, are known to participate in a variety of chemical reactions .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. The presence of the thiophene and triazole rings contributes to its ability to inhibit the growth of various bacterial and fungal strains. Research indicates that it can be effective against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for developing new antibiotics .
Anticancer Properties
The compound’s structure allows it to interact with cellular targets involved in cancer progression. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, particularly in certain types of leukemia and breast cancer. This makes it a promising candidate for further development as an anticancer drug .
Anti-inflammatory Effects
Due to its ability to modulate inflammatory pathways, this compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis .
Antioxidant Activity
The compound exhibits significant antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Antiviral Applications
Research has shown that this compound can inhibit the replication of certain viruses. Its mechanism involves interfering with viral enzymes and proteins essential for viral replication. This makes it a potential candidate for developing antiviral therapies, particularly against viruses like HIV and influenza .
Material Science Applications
Beyond its biological applications, the compound’s unique chemical structure makes it useful in material science. It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its stability and electronic properties are particularly valuable in these fields.
These diverse applications highlight the compound’s versatility and potential in various scientific research areas. If you have any specific questions or need further details on any of these applications, feel free to ask!
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Mechanism of Action
Target of Action
It is known that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They interact with a variety of biological targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds with similar structures have been found to interact with a number of lipophilic amino acids . This interaction could potentially alter the function of these amino acids, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene and its derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
Thiophene, a component of the compound, is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect the compound’s bioavailability and distribution within the body.
Result of Action
Given the wide range of therapeutic properties associated with thiophene and its derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-10-5-6-12(11(2)8-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-7-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDADMKRSJTXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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